molecular formula C12H12N2O2 B8643138 3-methoxy-4-(5-methyl-1H-imidazol-1-yl)benzaldehyde

3-methoxy-4-(5-methyl-1H-imidazol-1-yl)benzaldehyde

Cat. No.: B8643138
M. Wt: 216.24 g/mol
InChI Key: GYRKBRJYOMJTKY-UHFFFAOYSA-N
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Description

3-methoxy-4-(5-methyl-1H-imidazol-1-yl)benzaldehyde is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

3-methoxy-4-(5-methylimidazol-1-yl)benzaldehyde

InChI

InChI=1S/C12H12N2O2/c1-9-6-13-8-14(9)11-4-3-10(7-15)5-12(11)16-2/h3-8H,1-2H3

InChI Key

GYRKBRJYOMJTKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CN1C2=C(C=C(C=C2)C=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a DMF (50 mL) solution of 4-fluoro-3-methoxybenzaldehyde (3.00 g) and 4-methylimidazole (3.307 g), potassium carbonate (4.05 g) was added and the reaction mixture was agitated at 100° C. overnight. The obtained reaction mixture was concentrated under reduced pressure, water and ethyl acetate were added to the residue, and the organic layer was partitioned. The organic layer was washed with a saturated saline solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (elution solvent: hexane-ethyl acetate system), and 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde (856 mg) and 3-methoxy-4-(5-methyl-1H-imidazol-1-yl)benzaldehyde (44 mg) were obtained.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.307 g
Type
reactant
Reaction Step One
Quantity
4.05 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Potassium carbonate (4.05 g) was added to a DMF (50 mL) solution of 4-fluoro-3-methoxybenzaldehyde (3.00 g) and 4-methylimidazole (3.307 g), and the reaction liquid was stirred overnight at 100° C. The resultant reaction mixture was concentrated under reduced pressure, followed by adding water and ethyl acetate to the residue to separate an organic layer. The organic layer was washed with saturated saline, dried with anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified using silica gel column chromatography (elution solvent: a hexane-ethyl acetate system) to provide 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde (856 mg) and 3-methoxy-4-(5-methyl-1H-imidazol-1-yl)benzaldehyde (44 mg).
Quantity
4.05 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.307 g
Type
reactant
Reaction Step One

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